MRS 2905

GPCR pharmacology P2Y14 receptor agonism cAMP inhibition assay

MRS 2905 (α,β-methylene-2-thio-UDP trisodium salt; CAS 3033550-04-5) is a synthetic nucleotide agonist of the human P2Y14 receptor, a Gi-coupled GPCR activated by endogenous UDP-sugars such as UDP-glucose. This compound belongs to the uracil-diphosphate analog class and is distinguished by two key structural modifications: a 2-thio substitution on the uracil ring and an α,β-methylene bridge replacing the diphosphate oxygen, both of which confer enhanced potency, selectivity, and metabolic stability relative to natural ligands and earlier synthetic analogs.

Molecular Formula C10H13N2Na3O10P2S
Molecular Weight 484.2
Cat. No. B1191951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS 2905
Synonyms2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt
Molecular FormulaC10H13N2Na3O10P2S
Molecular Weight484.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRS 2905: Potent, Selective P2Y14 Receptor Agonist for GPCR Pharmacological Research and Procurement Specification


MRS 2905 (α,β-methylene-2-thio-UDP trisodium salt; CAS 3033550-04-5) is a synthetic nucleotide agonist of the human P2Y14 receptor, a Gi-coupled GPCR activated by endogenous UDP-sugars such as UDP-glucose [1]. This compound belongs to the uracil-diphosphate analog class and is distinguished by two key structural modifications: a 2-thio substitution on the uracil ring and an α,β-methylene bridge replacing the diphosphate oxygen, both of which confer enhanced potency, selectivity, and metabolic stability relative to natural ligands and earlier synthetic analogs [1][2]. MRS 2905 is supplied as a trisodium salt with ≥98% purity (HPLC) and a molecular weight of 484.2 g/mol .

Why MRS 2905 Cannot Be Substituted by UDP-Glucose, MRS2690, or MRS2802 in P2Y14 Receptor Research


P2Y14 receptor agonists span a wide potency range (>100-fold) and differ fundamentally in their binding modes, selectivity profiles, and metabolic stability, making simple interchange impossible without compromising experimental validity. The endogenous agonist UDP-glucose (EC50 = 132 nM) activates additional UDP-sugar-recognizing pathways and is susceptible to ectonucleotidase degradation [1]. MRS2690 (EC50 = 49 nM) retains the full glucose moiety, introducing entropic penalties and residual off-target potential [1]. MRS2802 (EC50 = 63 nM) lacks the 2-thio modification critical for P2Y6 selectivity [1][2]. Only MRS 2905 combines sub-nanomolar potency, >2000-fold P2Y6 selectivity, resistance to nucleotidase cleavage via its α,β-methylene bridge, and a structurally validated binding mode distinct from sugar-bearing agonists, as demonstrated by cryo-EM and site-directed mutagenesis [1][3].

MRS 2905 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest P2Y14 Agonist Analogs


Sub-Nanomolar Potency at Human P2Y14 Receptor: MRS 2905 vs MRS2690, MRS2802, and UDP-Glucose

MRS 2905 achieves an EC50 of 0.92 nM at the human P2Y14 receptor in a cAMP inhibition assay in HEK293 cells, representing a 53-fold potency gain over MRS2690 (EC50 = 49 nM), a 68-fold gain over MRS2802 (EC50 = 63 nM), and a 143-fold gain over the endogenous agonist UDP-glucose (EC50 = 132 nM) [1]. The 2-thio modification alone (2-thio-UDP, EC50 = 1.92 nM) provides only partial improvement, and the combination of 2-thio plus α,β-methylene in MRS 2905 yields the highest potency in this chemical series [1].

GPCR pharmacology P2Y14 receptor agonism cAMP inhibition assay structure-activity relationship

P2Y6 Receptor Counterscreen Selectivity: MRS 2905 Achieves >2000-Fold Discrimination, Surpassing 2-Thio-UDP by ~10-Fold

In a direct within-study comparison from the same SAR campaign, MRS 2905 (α,β-methylene-2-thio-UDP) exhibited 2160-fold selectivity for P2Y14 over P2Y6, whereas its closest precursor 2-thio-UDP (lacking the methylene bridge) achieved only 224-fold selectivity [1]. The α,β-methylene modification thus contributes an additional ~10-fold selectivity margin. MRS2690, which retains the glucose moiety, shows reduced selectivity versus P2Y6 compared to MRS 2905, and the non-thio analog MRS2802 lacks the 2-thio group altogether, which is known to be a key determinant of P2Y6 discrimination [1].

P2Y receptor selectivity P2Y6 counterscreen off-target profiling uracil nucleotide SAR

Cryo-EM Structure of MRS 2905-Bound P2Y14R-Gi Complex at 3.05 Å Reveals a Binding Mode Mechanistically Distinct from UDP-Glucose

The 2025 cryo-EM structure of MRS 2905 bound to the P2Y14R-Gi heterotrimeric complex (PDB: 9YDV, global resolution 3.05 Å, local refinement 2.87 Å) provides atomic-level validation of its unique binding pose [1][2]. Crucially, residue V93 in the glucose-binding subpocket acts as a steric gatekeeper: mutation V93W completely abolishes UDP-glucose binding while MRS 2905 binding is fully retained [1]. In competitive binding assays, MRS 2905 exhibits a Ki of 33 ± 5 nM at wild-type P2Y14R, whereas UDP-glucose shows a Ki of 2160 ± 555 nM — a 65-fold affinity advantage [1]. The 2-thio modification induces a ~15° tilt of the uracil ring, establishing hydrophobic contacts with V93 and stabilizing a pose distinct from that of UDP-glucose [1].

cryo-EM structure GPCR activation mechanism P2Y14 receptor ligand binding pocket V93 selectivity gatekeeper

Metabolic Stability Advantage: α,β-Methylene Bridge Confers Nucleotidase Resistance Not Present in Natural Diphosphate Agonists

The α,β-methylene bridge in MRS 2905 replaces the hydrolysable diphosphate oxygen, conferring resistance to ectonucleotidase-mediated degradation [1]. This structural feature is absent in UDP-glucose, UDP, MRS2690 (which retains a standard diphosphate), and MRS2802 (which uses a difluoromethylene isostere with different electronic properties) [2]. The 2025 Communications Biology paper notes that MRS 2905 exhibits a 'prolonged duration of action to raise glucose levels in vivo,' attributing this long in vivo stability to 'the methylene bridge of the phosphate moiety in MRS2905, leading to greater resistance to nucleotidase action relative to a diphosphate' [1]. The difluoromethylene analog MRS2802 (EC50 = 63 nM) provides some stability benefit but at the cost of 68-fold lower potency [2].

metabolic stability ectonucleotidase resistance α,β-methylene modification in vivo duration of action phosphate bioisostere

Entropic Binding Advantage: Absence of Flexible Glucose Moiety Enables Tighter Receptor Engagement vs MRS2690 and UDP-Glucose

Molecular dynamics simulations and cryo-EM analysis reveal that the glucose moiety of UDP-glucose and MRS2690 exhibits significant conformational variability within the hexose-binding subpocket, reflected in lower local resolution (~3.6 Å around glucose vs ~3.1 Å in the nucleotide pocket) and greater docking pose variation [1]. The Fay et al. (2025) paper explicitly states that 'MRS2905, which lacks a glucose moiety, binds more tightly than UDPG' because 'the glucose unit in UDPG appears more mobile, reducing overall binding affinity' [1]. Importantly, MRS2690 — which incorporates the 2-thio modification but retains the glucose moiety — shows an EC50 of 49 nM, ~53-fold weaker than MRS 2905 (0.92 nM), demonstrating that 'even enhanced binding in the nucleobase subpocket is still insufficient to overcome the energetic penalty of desolvating and confining a flexible sugar' [1][2].

binding thermodynamics entropic penalty glucose subpocket molecular dynamics ligand design

Validated Pharmacological Probe Status: IUPHAR Recognition and Curated Activity Data Confirm MRS 2905 as Reference P2Y14 Agonist

MRS 2905 is catalogued in the IUPHAR/BPS Guide to Pharmacology as a curated P2Y14 receptor agonist with a pEC50 of 9.0 (EC50 = 1.0 nM, rounded from 0.92 nM) [1]. By comparison, MRS2690 is also listed as an agonist with pEC50 = 7.31 (EC50 = 49 nM), and MRS2802 with pEC50 = 7.2 (EC50 = 63 nM) [1][2]. MRS 2905 is classified alongside only one other agonist (MRS4183, pEC50 = 9.0) at the highest potency tier, and among P2Y14 agonists, it is uniquely positioned as the compound for which a high-resolution active-state cryo-EM structure has been solved [3]. The IUPHAR Review 27 (Jacobson et al., 2020) explicitly tabulates MRS 2905 as the most potent selective synthetic agonist in the P2Y14 pharmacopoeia, distinguishing it from natural agonists UDP-glucose (EC50 = 132 nM) and UDP (EC50 = 33 nM) [1].

IUPHAR pharmacology reference compound curated database pharmacological standardization P2Y14 tool compound

MRS 2905 Optimal Procurement and Deployment Scenarios in P2Y14 Receptor Research and Drug Discovery


High-Throughput Screening and Lead Optimization: Potency-Driven Selectivity Profiling Across the P2Y Receptor Family

In pharmaceutical screening campaigns targeting P2Y14R for chronic pain, metabolic disease, or inflammatory indications, MRS 2905 serves as the preferred reference agonist for assay validation and selectivity counterscreening. Its sub-nanomolar EC50 (0.92 nM) enables robust signal-to-noise ratios at low compound concentrations, while the >2000-fold selectivity over P2Y6 eliminates the confounding P2Y6 cross-reactivity that compromises data from MRS2690 (EC50 = 49 nM, lower selectivity) or 2-thio-UDP (224-fold selective) . The validated cryo-EM binding pose (PDB: 9YDV, 3.05 Å) further enables structure-based drug design of competitive P2Y14R antagonists or biased agonists .

In Vivo Metabolic Studies Requiring Extended Pharmacodynamic Duration: Glucose Homeostasis and Energy Metabolism Models

For rodent studies investigating P2Y14R-mediated glucose mobilization — where adipocyte, hepatocyte, or immune cell P2Y14R signaling modulates systemic metabolism — MRS 2905 offers a critical stability advantage. The α,β-methylene bridge confers resistance to ectonucleotidases that rapidly hydrolyze UDP-glucose, UDP, and MRS2690, enabling prolonged elevation of blood glucose following a single injection . Researchers studying P2Y14R-dependent metabolic pathways in diabetic or obese mouse models should select MRS 2905 over UDP-glucose or MRS2690 to avoid the confounding effects of rapid agonist clearance and variable pharmacokinetics .

Structural Biology of Class A GPCR Activation: Cryo-EM Template for P2Y14R Agonist-Bound Active State Determination

MRS 2905 is uniquely suited as the agonist ligand of choice for cryo-EM or X-ray crystallography studies of P2Y14R activation. It is the only P2Y14R agonist for which a published high-resolution (3.05 Å global, 2.87 Å local refinement) structure of the active, Gi-coupled state has been solved, co-structure-determined alongside UDP-glucose at a comparably lower resolution of 3.19 Å . The absence of the flexible glucose moiety eliminates the conformational heterogeneity that limits resolution in the hexose subpocket of UDP-glucose-bound structures, yielding superior map quality for the nucleotide-binding region . The PDB deposition (9YDV) is publicly available for molecular replacement, docking studies, and rational design .

Immuno-Pharmacology and DAMP Signaling Studies: Selective Activation of P2Y14R in Mast Cell, Microglial, and Neutrophil Assays

In immune cell assays where UDP-glucose acts as an endogenous danger-associated molecular pattern (DAMP) signal through P2Y14R, MRS 2905 enables selective pharmacological isolation of P2Y14R-mediated responses without the confounding contributions of other UDP-sugar-sensitive pathways or P2Y6 co-activation. The V93W mutation data — showing that MRS 2905 binding is preserved while UDP-glucose binding is eliminated — provides a validated experimental strategy for dissecting glucose-dependent vs glucose-independent P2Y14R activation mechanisms in mast cell degranulation, microglial cytokine release, and neutrophil chemotaxis studies .

Quote Request

Request a Quote for MRS 2905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.